Boc-Orn(N)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Orn(N)-OH, also known as tert-butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in preventing unwanted side reactions during peptide chain assembly.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(N)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of solid-phase synthesis allows for the efficient assembly of peptide chains with minimal purification steps. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Orn(N)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield free ornithine.

Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The amino group of this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or neat conditions.

Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.

Substitution: Various nucleophiles under basic conditions.

Major Products

Deprotection: Free ornithine.

Coupling: Peptide chains with this compound incorporated.

Substitution: Substituted ornithine derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Orn(N)-OH serves as a crucial building block in peptide synthesis, particularly for creating peptides with azide functionalities. The azido group enables the formation of complex structures essential for drug development. Researchers utilize this compound to synthesize a variety of peptides that can have therapeutic applications.

Case Study: Peptide Therapeutics Development

In a study focused on peptide-based therapeutics, this compound was employed to synthesize peptides that demonstrate enhanced stability and bioactivity. The incorporation of the azide functionality facilitated the development of novel peptide conjugates that showed promising results in targeting specific biological pathways .

Click Chemistry

The azido group in this compound is pivotal for click chemistry reactions, which are essential for the conjugation of biomolecules. This application is particularly significant in the development of targeted therapies and diagnostic tools.

Data Table: Click Chemistry Reactions

| Reaction Type | Description | Outcome |

|---|---|---|

| Azide-Alkyne Reaction | Utilizes the azido group for selective conjugation | Formation of stable bioconjugates |

| Biotinylation | Attaching biotin to peptides for detection | Enhanced detection sensitivity |

Bioconjugation

This compound plays an important role in bioconjugation processes, where it assists in attaching drugs or imaging agents to proteins. This enhances the efficacy and specificity of therapeutic applications.

Case Study: Targeted Drug Delivery

In a research project aimed at improving drug delivery systems, this compound was used to link chemotherapeutic agents to antibodies. This bioconjugation approach resulted in improved targeting of cancer cells while minimizing side effects on healthy tissues .

Research in Drug Delivery

The unique properties of this compound contribute significantly to the development of novel drug delivery systems. Its ability to enhance stability and control the release profiles of therapeutic agents is particularly beneficial.

Data Table: Drug Delivery Applications

| Application | Description | Benefits |

|---|---|---|

| Nanoparticle Formulation | Incorporation into nanoparticles for drug encapsulation | Improved bioavailability |

| Controlled Release Systems | Use in hydrogels for sustained release | Prolonged therapeutic effect |

Biomedical Research

This compound is valuable in biomedical research for studying cellular processes and interactions. It provides insights that can lead to advancements in disease treatment.

Case Study: Cellular Interaction Studies

Research involving this compound has revealed its potential in understanding protein interactions within cells. By utilizing this compound, scientists have been able to elucidate mechanisms involved in cellular signaling pathways, contributing to the development of new therapeutic strategies .

Mécanisme D'action

The mechanism of action of Boc-Orn(N)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of ornithine, preventing it from participating in unwanted side reactions during peptide chain assembly. The Boc group can be selectively removed under acidic conditions, allowing for the incorporation of ornithine into the peptide chain at the desired position. This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Orn(N)-OH: Another protected form of ornithine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Cbz-Orn(N)-OH: A protected form of ornithine with a carbobenzyloxy (Cbz) group.

Uniqueness

Boc-Orn(N)-OH is unique in its use of the tert-butoxycarbonyl group for protection. This group is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile for peptide synthesis. In contrast, Fmoc-Orn(N)-OH is removed under basic conditions, and Cbz-Orn(N)-OH requires hydrogenation for deprotection. The choice of protecting group depends on the specific requirements of the peptide synthesis .

Activité Biologique

Boc-Orn(N)-OH, or N^α-Boc-N^δ-hydroxy-L-ornithine, is a derivative of the amino acid ornithine that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial therapy and peptide synthesis. This article explores the synthesis, properties, and biological activities associated with this compound, supported by relevant research findings and case studies.

1. Synthesis of this compound

This compound is synthesized through several methods involving the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves coupling reactions where Boc-protected ornithine is reacted with various reagents to form conjugates. For example, one method involves using HATU (a coupling reagent) and N,N-Diisopropylethylamine in DMF to facilitate the formation of ornithine derivatives .

Table 1: Synthesis Overview of this compound

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc-Orn(Boc)-OH | HATU, N,N-Diisopropylethylamine | Room temperature, overnight |

| 2 | Reaction mixture | Water extraction and dichloromethane wash | - |

| 3 | Column chromatography | Silica gel purification | - |

2.1 Antimicrobial Properties

Recent studies have highlighted the potential of this compound and its derivatives as antimicrobial agents. Notably, ornithine-based conjugates have been developed as photosensitizers for photodynamic antimicrobial chemotherapy (PACT). These compounds exhibit strong binding affinity to bacterial cell membranes due to their cationic nature at physiological pH, which enhances their uptake by bacteria such as Proteus mirabilis (MRPM) .

Case Study: Efficacy Against MRPM

- Objective: Evaluate the antimicrobial efficacy of ornithine-porphyrin conjugates.

- Method: In vitro assays were conducted to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Results: The conjugate demonstrated significant photoinactivation efficacy at concentrations as low as 7.81 μM, effectively reducing bacterial load in infected wounds in a mouse model.

2.2 Role in Peptide Synthesis

This compound serves as a key building block in peptide synthesis. The Boc protecting group allows for selective deprotection under mild acidic conditions, facilitating the formation of peptides without compromising the integrity of sensitive functional groups . This property is particularly useful in synthesizing complex peptides and proteins.

Table 2: Applications in Peptide Synthesis

| Application | Description |

|---|---|

| Peptide coupling | Used in solid-phase peptide synthesis (SPPS) |

| Deprotection strategies | Mild conditions for selective removal of Boc group |

| Formation of cyclic peptides | Enables formation of lactams or cyclic structures |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction: The cationic charge enhances interaction with negatively charged components of bacterial membranes, leading to increased uptake and subsequent photodynamic action.

- Reactive Oxygen Species (ROS) Generation: Upon light activation, these compounds generate ROS that damage cellular components, leading to bacterial cell death .

- Urea Cycle Participation: Ornithine derivatives play a role in the urea cycle, contributing to metabolic processes that may influence cellular health and function .

4. Conclusion

This compound represents a versatile compound with significant potential in antimicrobial therapies and peptide synthesis. Its ability to enhance binding affinity to bacteria while facilitating peptide formation makes it a valuable tool in both medicinal chemistry and biochemistry. Ongoing research into its applications may further elucidate its role in therapeutic contexts.

Propriétés

IUPAC Name |

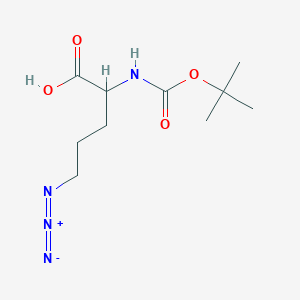

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.